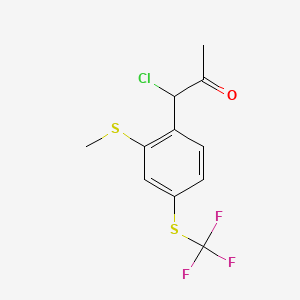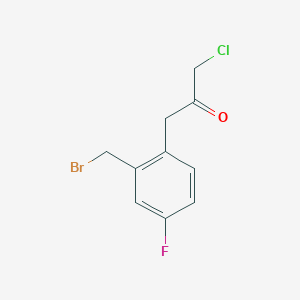
1-(2-(Bromomethyl)-4-fluorophenyl)-3-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Bromomethyl)-4-fluorophenyl)-3-chloropropan-2-one is an organic compound that features a bromomethyl group, a fluorophenyl ring, and a chloropropanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-(Bromomethyl)-4-fluorophenyl)-3-chloropropan-2-one can be synthesized through a multi-step process involving the bromination of a precursor compound followed by chlorination. One common route involves the bromination of 2-(4-fluorophenyl)propan-2-one using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromomethyl derivative is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to yield the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(Bromomethyl)-4-fluorophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group in the chloropropanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or ketones.
Applications De Recherche Scientifique
1-(2-(Bromomethyl)-4-fluorophenyl)-3-chloropropan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is employed in studies investigating the biological activity of fluorinated and brominated compounds.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-(Bromomethyl)-4-fluorophenyl)-3-chloropropan-2-one involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The fluorophenyl ring and chloropropanone moiety contribute to the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
- 1-(2-(Bromomethyl)phenyl)-3-chloropropan-2-one
- 1-(2-(Bromomethyl)-4-chlorophenyl)-3-chloropropan-2-one
- 1-(2-(Bromomethyl)-4-methylphenyl)-3-chloropropan-2-one
Uniqueness: 1-(2-(Bromomethyl)-4-fluorophenyl)-3-chloropropan-2-one is unique due to the presence of both bromomethyl and fluorophenyl groups, which impart distinct chemical properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications.
Propriétés
Formule moléculaire |
C10H9BrClFO |
|---|---|
Poids moléculaire |
279.53 g/mol |
Nom IUPAC |
1-[2-(bromomethyl)-4-fluorophenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H9BrClFO/c11-5-8-3-9(13)2-1-7(8)4-10(14)6-12/h1-3H,4-6H2 |
Clé InChI |
RFBLXUVEQCTQAD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)CBr)CC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


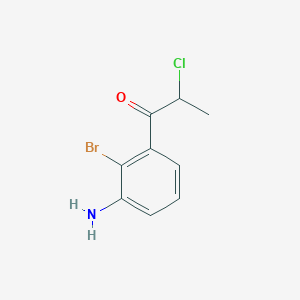
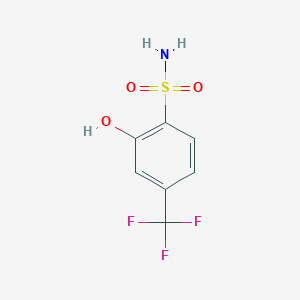
![(1S,2S,7S,9S)-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-ene-8,17-dione](/img/structure/B14059421.png)
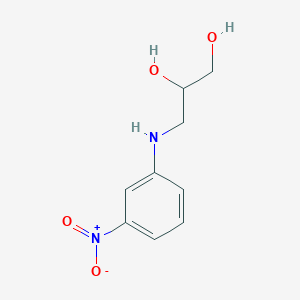
![N-[3-(morpholin-4-yl)propyl]-2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14059433.png)
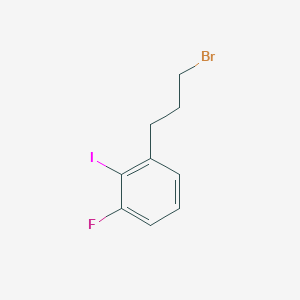
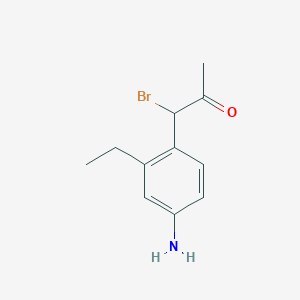

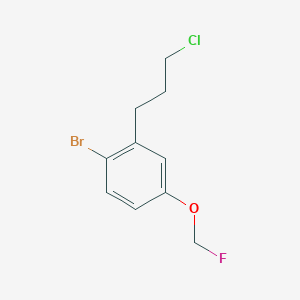
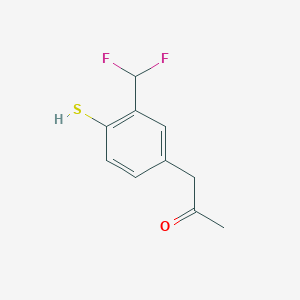
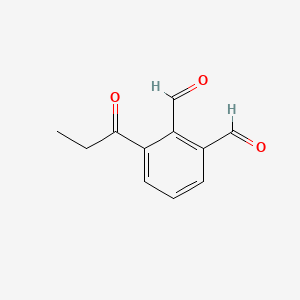
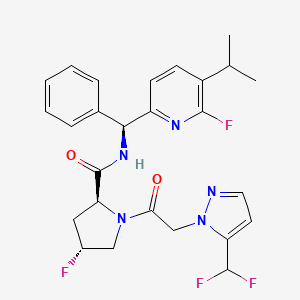
![9-Methoxy-2,3,4,5-tetrahydro-6H-benzo[B]oxocin-6-one](/img/structure/B14059482.png)
